6-(2,4-Dimethylphenyl)-4-phenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
6-(2,4-Dimethylphenyl)-4-phenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a phenyl group, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethylphenyl)-4-phenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylphenyl acetic acid with thionyl chloride to form the corresponding acyl chloride, which then reacts with phenylhydrazine to yield the hydrazone intermediate. This intermediate undergoes cyclization with sulfur and a nitrile source under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dimethylphenyl)-4-phenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(2,4-Dimethylphenyl)-4-phenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethylphenyl)-4-phenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Amitraz: A compound with a similar phenyl and dimethylphenyl structure, used as an insecticide.
2,4-Dimethylphenylacetic acid: Shares the dimethylphenyl group and is used in organic synthesis.
2-Phenyl-2H-benzotriazole: Contains a phenyl group and is used in UV stabilizers.
Uniqueness
6-(2,4-Dimethylphenyl)-4-phenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of a pyridine ring, a phenyl group, and a sulfanylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-13-8-9-16(14(2)10-13)19-11-17(15-6-4-3-5-7-15)18(12-21)20(23)22-19/h3-11H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBIIPHSJQOJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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